molecular formula C15H32N2O2 B14403535 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol CAS No. 85181-20-0

2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol

Cat. No.: B14403535
CAS No.: 85181-20-0
M. Wt: 272.43 g/mol
InChI Key: GANAODUIZXVAAW-UHFFFAOYSA-N
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Description

2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol is a complex organic compound known for its unique structural properties. It is derived from 1,2,2,6,6-pentamethylpiperidine, a compound often used in various chemical syntheses due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1,2,2,6,6-pentamethylpiperidine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the formation of the ether linkage .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require strong nucleophiles such as sodium hydride or organolithium compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Mechanism of Action

The mechanism by which 2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved often include the formation of hydrogen bonds and van der Waals interactions, which stabilize the compound’s structure and enhance its reactivity .

Properties

CAS No.

85181-20-0

Molecular Formula

C15H32N2O2

Molecular Weight

272.43 g/mol

IUPAC Name

2-[2-[methyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy]ethanol

InChI

InChI=1S/C15H32N2O2/c1-14(2)11-13(12-15(3,4)17(14)6)16(5)7-9-19-10-8-18/h13,18H,7-12H2,1-6H3

InChI Key

GANAODUIZXVAAW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1C)(C)C)N(C)CCOCCO)C

Origin of Product

United States

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